![molecular formula C6H8BrN3O B569032 3-(4-bromo-1H-pyrazol-1-yl)propanamide CAS No. 1177349-02-8](/img/structure/B569032.png)
3-(4-bromo-1H-pyrazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromo-1H-pyrazol-1-yl)propanamide, also known as 4-bromopropanamide, is a versatile organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 214.04 g/mol. It is soluble in water and has a melting point of 162-164 °C. 4-bromopropanamide is a useful reagent for organic synthesis and is used in a variety of scientific research applications.
Scientific Research Applications
Synthesis of Fused Pyrazolo-Thiazoles and Thiazines
3-(4-bromo-1H-pyrazol-1-yl)propanamide is utilized in the synthesis of fused pyrazolo-thiazoles and thiazines . These compounds are of interest due to their potential pharmacological activities, including anticancer properties. The annulation of the pyrazole ring to the thiazole or thiazine ring is a key step in creating these compounds, which are being explored for their use as topoisomerase II alpha inhibitors and inhibitors of the Hh signaling cascade .
Antileishmanial and Antimalarial Activities
This compound has shown promise in the development of antileishmanial and antimalarial drugs . Pyrazole-bearing compounds, including those synthesized from 3-(4-bromo-1H-pyrazol-1-yl)propanamide, have been evaluated for their effectiveness against Leishmania aethiopica and Plasmodium berghei, with some derivatives showing significant activity .
Pharmaceutical Synthesis
In pharmaceutical synthesis, 3-(4-bromo-1H-pyrazol-1-yl)propanamide serves as a building block for various biologically active compounds, including inhibitors . Its role in the synthesis of 1,4′-bipyrazoles and other pharmaceutical compounds is crucial due to its reactive bromo and amide groups, which allow for further functionalization .
Biological Activity Studies
The biological activity of derivatives of 3-(4-bromo-1H-pyrazol-1-yl)propanamide is an area of ongoing research . Studies are conducted to understand the pharmacological effects of these derivatives, which can include a range of activities from antimicrobial to potential antitumor effects .
Pharmacological Effects
The pharmacological effects of 3-(4-bromo-1H-pyrazol-1-yl)propanamide derivatives are diverse. They have been studied for various biological activities, including antimicrobial potential, which is crucial for the development of new therapeutic agents .
Mechanism of Action
Target of Action
It’s worth noting that 4-substituted pyrazoles, which include this compound, have been shown to act as inhibitors of liver alcohol dehydrogenase .
Mode of Action
If we consider its potential role as an inhibitor of liver alcohol dehydrogenase, it may interact with this enzyme and prevent it from catalyzing the oxidation of alcohol in the liver .
Biochemical Pathways
If it acts as an inhibitor of liver alcohol dehydrogenase, it could potentially affect the alcohol metabolism pathway .
Result of Action
If it acts as an inhibitor of liver alcohol dehydrogenase, it could potentially reduce the rate of alcohol metabolism, leading to increased blood alcohol levels .
properties
IUPAC Name |
3-(4-bromopyrazol-1-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O/c7-5-3-9-10(4-5)2-1-6(8)11/h3-4H,1-2H2,(H2,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMDURNFVFITBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC(=O)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672482 |
Source
|
Record name | 3-(4-Bromo-1H-pyrazol-1-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromo-1H-pyrazol-1-yl)propanamide | |
CAS RN |
1177349-02-8 |
Source
|
Record name | 3-(4-Bromo-1H-pyrazol-1-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.